Puerarin 6''-O-xyloside is a bioactive isoflavone glycoside primarily found in the root of Pueraria lobata (Willd.) Ohwi, commonly known as kudzu. This plant belongs to the Leguminosae family and is widely used in traditional Chinese medicine []. Puerarin 6''-O-xyloside is considered one of the key bioactive components contributing to the diverse pharmacological activities attributed to Pueraria lobata extracts [, ]. Its chemical structure is characterized by a puerarin aglycone linked to a xylose sugar moiety at the 6'' position.
5.1. Induction of Apoptosis: Puerarin 6''-O-xyloside demonstrates significant antitumor activity by inducing apoptosis in various cancer cell lines, including lung carcinoma [], colon cancer [], and hepatocellular carcinoma []. This apoptotic effect is linked to the upregulation of pro-apoptotic proteins (caspase-3, caspase-7, caspase-9, Bax) and downregulation of anti-apoptotic proteins (Bcl-2) [, , ].
5.2. Inhibition of PI3K/AKT/mTOR Signaling:Research suggests that Puerarin 6''-O-xyloside suppresses tumor growth by inhibiting the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival []. This inhibition leads to decreased expression of p-PI3K, p-AKT, and p-mTOR, contributing to reduced tumor cell viability, proliferation, and stemness [].
5.3. Modulation of Stem Cell Activity: Puerarin 6''-O-xyloside demonstrates the ability to suppress the growth, self-renewal, and invasion of cancer stem-like cells, specifically in lung adenocarcinoma []. This effect is linked to the downregulation of stem cell markers such as CD44, CD133, and ALDH1 [].
5.4. Regulation of Osteoclastogenesis: Studies suggest that Puerarin 6''-O-xyloside exhibits anti-osteoporotic activity by modulating the receptor activator of NF-κB ligand (RANKL)/osteoprotegerin (OPG) pathway []. It significantly increases OPG levels and the OPG/RANKL ratio, indicating a potential to inhibit osteoclast formation and bone resorption [].
5.5. α-Glucosidase Inhibition:Research has identified Puerarin 6''-O-xyloside as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation []. This inhibitory activity suggests potential applications in managing hyperglycemia and related metabolic disorders [].
Lung Cancer: Puerarin 6''-O-xyloside inhibits cell viability, proliferation, and stemness while promoting apoptosis in lung carcinoma cells [, ]. It shows promise in suppressing lung cancer stem-like cells, potentially targeting tumor initiation and progression [].
Colon Cancer: Puerarin 6''-O-xyloside exhibits significant antitumor activity against colon cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor invasion and metastasis [].
Hepatocellular Carcinoma: Puerarin 6''-O-xyloside effectively suppresses tumor growth in hepatocellular carcinoma models by inhibiting the PI3K/AKT/mTOR signaling pathway [].
7.2. Osteoporosis Treatment: Research indicates the potential of Puerarin 6''-O-xyloside as a therapeutic agent for osteoporosis. It significantly improves bone mineral density and reduces bone loss in ovariectomized mice, a model for postmenopausal osteoporosis []. Its mechanism of action involves the regulation of osteoclastogenesis through modulation of the RANKL/OPG pathway [].
7.4. Analytical Chemistry: Puerarin 6''-O-xyloside serves as a valuable marker compound in the quality control and standardization of Pueraria lobata extracts using various analytical techniques, including HPLC and UPLC-MS/MS [, , ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2